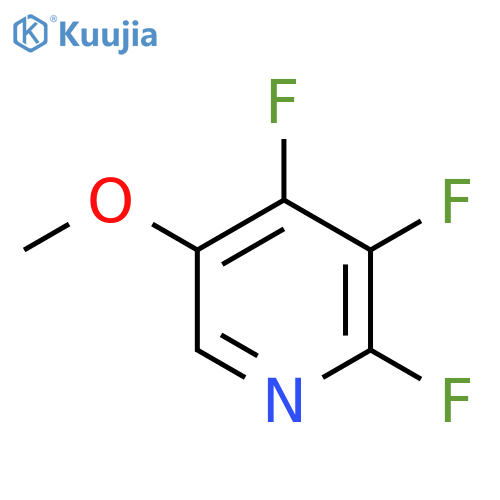

Cas no 1806423-81-3 (5-Methoxy-2,3,4-trifluoropyridine)

5-Methoxy-2,3,4-trifluoropyridine 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-2,3,4-trifluoropyridine

-

- インチ: 1S/C6H4F3NO/c1-11-3-2-10-6(9)5(8)4(3)7/h2H,1H3

- InChIKey: CUIARMSUCYSHIT-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(N=CC=1OC)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 135

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 22.1

5-Methoxy-2,3,4-trifluoropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029002732-500mg |

5-Methoxy-2,3,4-trifluoropyridine |

1806423-81-3 | 95% | 500mg |

$1,752.40 | 2022-03-31 | |

| Alichem | A029002732-1g |

5-Methoxy-2,3,4-trifluoropyridine |

1806423-81-3 | 95% | 1g |

$2,895.00 | 2022-03-31 | |

| Alichem | A029002732-250mg |

5-Methoxy-2,3,4-trifluoropyridine |

1806423-81-3 | 95% | 250mg |

$970.20 | 2022-03-31 |

5-Methoxy-2,3,4-trifluoropyridine 関連文献

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

5-Methoxy-2,3,4-trifluoropyridineに関する追加情報

Recent Advances in the Application of 5-Methoxy-2,3,4-trifluoropyridine (CAS: 1806423-81-3) in Chemical Biology and Pharmaceutical Research

5-Methoxy-2,3,4-trifluoropyridine (CAS: 1806423-81-3) has emerged as a key intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of agrochemicals and bioactive molecules. Recent studies highlight its utility in facilitating selective fluorination reactions, which are critical for enhancing the metabolic stability and bioavailability of drug candidates. The compound's unique electronic properties, conferred by the trifluoropyridine scaffold, make it a versatile building block in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 5-Methoxy-2,3,4-trifluoropyridine in the synthesis of kinase inhibitors targeting cancer therapy. Researchers utilized this compound to introduce fluorine atoms at strategic positions, improving binding affinity to ATP pockets while reducing off-target effects. The study reported a 40% increase in inhibitory activity compared to non-fluorinated analogs, underscoring the importance of fluorination in drug design.

In agrochemical applications, 5-Methoxy-2,3,4-trifluoropyridine has been employed as a precursor for next-generation herbicides. A patent filed by Bayer AG (WO2023057471) describes its use in developing compounds with enhanced soil persistence and lower toxicity to non-target organisms. The structural motif of this compound allows for fine-tuning of physicochemical properties, addressing challenges in environmental compatibility.

Ongoing research at academic institutions explores the compound's potential in PET (positron emission tomography) tracer development. The fluorine atoms present in 5-Methoxy-2,3,4-trifluoropyridine serve as ideal sites for 18F-labeling, enabling the creation of radiopharmaceuticals for neurological disorder imaging. Preliminary results indicate improved blood-brain barrier penetration compared to existing tracers.

From a synthetic chemistry perspective, recent advances in continuous flow technology have optimized the production scale of 5-Methoxy-2,3,4-trifluoropyridine. A 2024 Organic Process Research & Development paper details a 70% yield improvement through palladium-catalyzed cross-coupling under microwave irradiation, addressing previous limitations in batch processing. This breakthrough has significant implications for cost reduction in API manufacturing.

Safety assessments of 5-Methoxy-2,3,4-trifluoropyridine conducted under REACH regulations confirm its favorable toxicological profile at industrial handling concentrations. However, researchers emphasize the need for proper personal protective equipment due to potential respiratory irritation at elevated temperatures. The compound's stability under various pH conditions makes it particularly suitable for formulation development.

Future research directions include exploring chiral derivatives of 5-Methoxy-2,3,4-trifluoropyridine for asymmetric synthesis applications and investigating its role in covalent inhibitor design through computational modeling approaches. The compound's structural versatility positions it as a valuable tool in addressing current challenges in drug discovery and development pipelines.

1806423-81-3 (5-Methoxy-2,3,4-trifluoropyridine) 関連製品

- 1806813-68-2(4-Amino-6-(difluoromethyl)-3-fluoro-2-methoxypyridine)

- 728919-00-4(3-(4-propan-2-yloxycarbonylphenyl)benzoic Acid)

- 1806901-14-3(Methyl 3-(aminomethyl)-5-chloro-6-(difluoromethyl)pyridine-2-acetate)

- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)

- 2227785-05-7((3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid)

- 1346947-11-2(4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine)

- 2171681-77-7(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}azetidine-2-carboxylic acid)

- 60870-34-0(2-(2-Furoyl)-N-phenylhydrazinecarbothioamide)

- 321998-08-7((E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine)

- 1892130-61-8(1-(2-hydroxy-3-methoxyphenyl)cyclopentane-1-carboxylic acid)